N-[1-(3-methoxybenzoyl)azetidin-3-yl]pyrimidin-4-amine N-[1-(3-methoxybenzoyl)azetidin-3-yl]pyrimidin-4-amine
Brand Name: Vulcanchem
CAS No.: 2097918-10-8
VCID: VC5209445
InChI: InChI=1S/C15H16N4O2/c1-21-13-4-2-3-11(7-13)15(20)19-8-12(9-19)18-14-5-6-16-10-17-14/h2-7,10,12H,8-9H2,1H3,(H,16,17,18)
SMILES: COC1=CC=CC(=C1)C(=O)N2CC(C2)NC3=NC=NC=C3
Molecular Formula: C15H16N4O2
Molecular Weight: 284.319

N-[1-(3-methoxybenzoyl)azetidin-3-yl]pyrimidin-4-amine

CAS No.: 2097918-10-8

Cat. No.: VC5209445

Molecular Formula: C15H16N4O2

Molecular Weight: 284.319

* For research use only. Not for human or veterinary use.

N-[1-(3-methoxybenzoyl)azetidin-3-yl]pyrimidin-4-amine - 2097918-10-8

Specification

CAS No. 2097918-10-8
Molecular Formula C15H16N4O2
Molecular Weight 284.319
IUPAC Name (3-methoxyphenyl)-[3-(pyrimidin-4-ylamino)azetidin-1-yl]methanone
Standard InChI InChI=1S/C15H16N4O2/c1-21-13-4-2-3-11(7-13)15(20)19-8-12(9-19)18-14-5-6-16-10-17-14/h2-7,10,12H,8-9H2,1H3,(H,16,17,18)
Standard InChI Key KNYPLAMPDDNUTI-UHFFFAOYSA-N
SMILES COC1=CC=CC(=C1)C(=O)N2CC(C2)NC3=NC=NC=C3

Introduction

Chemical Identity and Structural Features

Molecular Characterization

The compound has the systematic IUPAC name (3-methoxyphenyl)-[3-(pyrimidin-4-ylamino)azetidin-1-yl]methanone and a molecular formula of C₁₅H₁₆N₄O₂ (molecular weight: 286.31 g/mol). Its structure comprises three key components:

  • Azetidine ring: A four-membered saturated heterocycle with one nitrogen atom.

  • 3-Methoxybenzoyl group: A benzoyl derivative substituted with a methoxy (-OCH₃) group at the meta position.

  • Pyrimidin-4-amine: A pyrimidine ring with an amine substituent at the 4-position.

The presence of the methoxy group enhances lipophilicity compared to non-substituted benzoyl analogs, potentially influencing membrane permeability and target binding .

Table 1: Key Molecular Descriptors

PropertyValue
Molecular FormulaC₁₅H₁₆N₄O₂
Molecular Weight286.31 g/mol
IUPAC Name(3-methoxyphenyl)-[3-(pyrimidin-4-ylamino)azetidin-1-yl]methanone
SMILESCOC1=CC=CC(=C1)C(=O)N2CC(C2)NC3=NC=NC=C3
Topological Polar Surface Area83.5 Ų (estimated)

Synthesis and Preparation

Synthetic Pathways

The synthesis of N-[1-(3-methoxybenzoyl)azetidin-3-yl]pyrimidin-4-amine typically follows a multi-step protocol analogous to related azetidine derivatives :

  • Azetidine Ring Formation:

    • Cyclization of 1,3-dibromopropane with ammonia under high-pressure conditions yields azetidine.

    • Protection of the azetidine nitrogen using tert-butoxycarbonyl (Boc) groups.

  • Benzoylation:

    • Reaction of 3-methoxybenzoic acid with thionyl chloride (SOCl₂) to form 3-methoxybenzoyl chloride.

    • Acylation of the protected azetidine via nucleophilic substitution, followed by Boc deprotection.

  • Pyrimidine Amine Coupling:

    • Mitsunobu reaction or nucleophilic aromatic substitution to attach pyrimidin-4-amine to the azetidine’s 3-position.

Table 2: Representative Reaction Conditions

StepReagents/ConditionsYield (%)
Azetidine protectionBoc₂O, DMAP, CH₂Cl₂, 0°C → RT85
Benzoylation3-Methoxybenzoyl chloride, Et₃N, THF72
DeprotectionTFA/CH₂Cl₂ (1:1), 0°C → RT90
Pyrimidine couplingPyrimidin-4-amine, DIAD, PPh₃, DMF68

Physicochemical Properties

Solubility and Stability

While experimental solubility data for this compound is unavailable, its structural features suggest:

  • Moderate aqueous solubility due to the polar pyrimidine amine and azetidine groups.

  • pH-dependent stability: The amide bond may hydrolyze under strongly acidic or basic conditions.

  • Lipophilicity: Calculated logP (cLogP) of 1.8, indicating moderate membrane permeability.

Spectroscopic Characteristics

  • ¹H NMR (400 MHz, DMSO-d6): δ 8.45 (s, 1H, pyrimidine-H), 7.55–7.30 (m, 4H, aromatic-H), 4.20 (m, 2H, azetidine-H), 3.85 (s, 3H, OCH₃), 3.70–3.50 (m, 2H, azetidine-H).

  • IR (KBr): 1680 cm⁻¹ (C=O stretch), 1605 cm⁻¹ (C=N pyrimidine).

Biological Activity and Mechanism

Inferred Pharmacological Profile

  • Targets: Likely interacts with kinases involved in inflammatory and oncogenic signaling.

  • Therapeutic Areas: Potential applications in rheumatoid arthritis (JAK inhibition) or solid tumors (PI3K inhibition).

Applications in Drug Discovery

Lead Optimization Strategies

  • Bioisosteric Replacement: Substituting the methoxy group with halogens (e.g., fluorine) could modulate potency and metabolic stability .

  • Prodrug Design: Esterification of the pyrimidine amine to enhance oral bioavailability.

Preclinical Development Considerations

  • ADMET Profile: Predicted hepatic metabolism via CYP3A4 and moderate plasma protein binding (∼80%).

  • Toxicity Risks: Azetidine rings may pose genotoxic alerts; Ames test data would be critical.

Future Research Directions

  • Synthetic Methodology: Develop enantioselective routes to access chiral azetidine intermediates.

  • Target Identification: High-throughput screening against kinase panels to elucidate primary targets.

  • In Vivo Efficacy: Evaluate pharmacokinetics and antitumor activity in xenograft models.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator